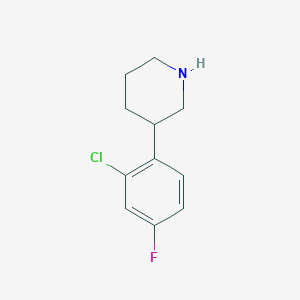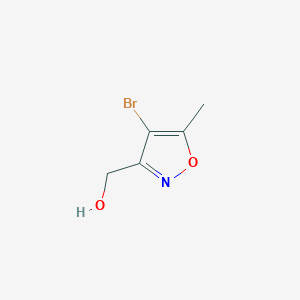
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the oxazole family It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a hydroxymethyl group at the 3rd position of the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol typically involves the bromination of 5-methyl-1,2-oxazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-methyl-1,2-oxazole with bromine in the presence of a suitable solvent to yield 4-bromo-5-methyl-1,2-oxazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methyl-1,2-oxazol-3-yl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Bromo-5-methyl-1,2-oxazol-3-carboxylic acid.
Reduction: 5-Methyl-1,2-oxazol-3-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Bromo-oxazol-2-yl)-methanol: Similar structure but with the bromine atom at a different position.
(4-Chloro-5-methyl-1,2-oxazol-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine
Uniqueness
(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 4th position and the hydroxymethyl group at the 3rd position makes it a versatile intermediate for various synthetic applications and a valuable compound for research .
Propiedades
Fórmula molecular |
C5H6BrNO2 |
|---|---|
Peso molecular |
192.01 g/mol |
Nombre IUPAC |
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |
Clave InChI |
DUVOSOWXFVVVBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


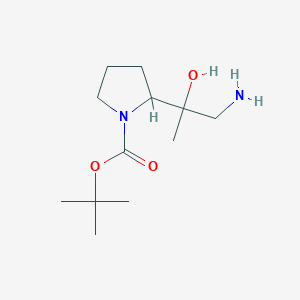


![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)

![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)


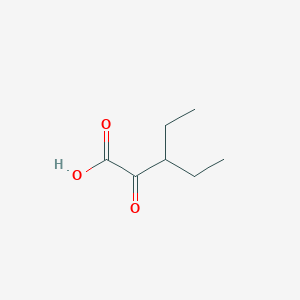
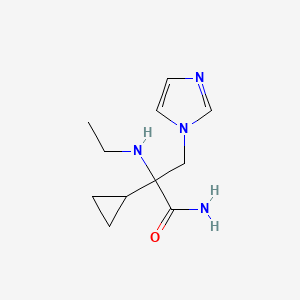
![4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)
![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)

